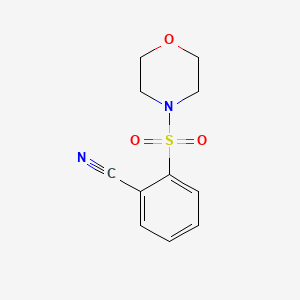
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as PTEB, is a novel compound that has gained significant attention in the field of medicinal chemistry. PTEB is a small molecule that belongs to the class of benzamide derivatives and is synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
Drug Discovery
The 1,2,3-triazole ring is a common motif in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. It exhibits high chemical stability and can mimic both E and Z amide bonds. This stability and versatility make it an excellent candidate for drug discovery, particularly in the development of new pharmaceuticals with potential applications in treating a range of diseases .
Organic Synthesis
In organic synthesis, the 1,2,3-triazole moiety serves as a stable scaffold for constructing complex molecules. Its strong dipole moment and hydrogen bonding ability allow it to participate in various chemical reactions, making it a valuable component in the synthesis of diverse organic compounds .
Polymer Chemistry
The triazole ring can be incorporated into polymers to enhance their properties. For example, polymers containing triazole units may exhibit increased thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced material applications .
Supramolecular Chemistry
1,2,3-Triazoles: are known to engage in hydrogen bonding and other non-covalent interactions, which are fundamental in supramolecular assemblies. These properties enable the design of novel molecular architectures and materials with specific functions .
Bioconjugation and Chemical Biology
The triazole ring can act as a linker in bioconjugation, connecting biomolecules like proteins, peptides, or nucleic acids with other chemical entities. This application is crucial in chemical biology for studying biological processes and developing therapeutic agents .
Fluorescent Imaging
Due to its electronic properties, the 1,2,3-triazole ring can be part of fluorescent probes. These probes are used in imaging techniques to visualize biological molecules and processes, providing insights into cellular functions and disease mechanisms .
Materials Science
Materials science benefits from the incorporation of triazole rings into materials to modify their electronic and optical properties. This can lead to the development of new materials for electronics, photonics, and energy storage applications .
Antimicrobial Activity
The 1,2,3-triazole derivatives have shown antimicrobial activity against various pathogens, including resistant strains. This makes them promising candidates for developing new antimicrobial agents, which is crucial in the fight against drug-resistant infections .
Propriétés
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-22(18-9-6-10-19(15-18)29-21-11-4-5-12-23-21)26-20(16-27-24-13-14-25-27)17-7-2-1-3-8-17/h1-15,20H,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOLEZJUYPFDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2959985.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)
![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)



